molecular formula C3H2ClFO B100640 2-Fluoroacryloyl chloride CAS No. 16522-55-7

2-Fluoroacryloyl chloride

Cat. No.: B100640
CAS No.: 16522-55-7
M. Wt: 108.5 g/mol
InChI Key: JBKRPXAZWRLPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroacryloyl chloride is an organic compound with the chemical formula C3H2ClFO. It is a colorless to pale yellow liquid that is highly reactive and corrosive. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroacryloyl chloride can be synthesized through several methods. One common method involves the reaction of acryloyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a solvent and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of products to maintain optimal reaction conditions. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroacryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, bases

    Solvents: Dichloromethane, tetrahydrofuran

    Temperature: Typically between 0°C to 50°C

    Pressure: Atmospheric or slightly elevated

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 2-fluoroacryloyl chloride span multiple disciplines:

Chemistry

  • Building Block for Organic Synthesis : It serves as an essential intermediate for synthesizing complex organic molecules, including various fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.

Biology

  • Modification of Biomolecules : The compound is used to modify biomolecules, aiding in the study of biological processes. Its derivatives may exhibit significant biological properties due to their reactivity .

Medicine

  • Pharmaceutical Development : this compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives are explored for potential therapeutic applications.

Industry

  • Production of Specialty Chemicals : The compound is applied in creating specialty chemicals and materials that possess unique properties due to the presence of the fluorine atom, which enhances reactivity and stability .

Case Studies

Several studies highlight the utility of this compound in various applications:

  • Drug Development :
    • Research has focused on using derivatives of this compound in drug design, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and Alzheimer's disease. For instance, structure-based drug design has led to the development of inhibitors targeting β-Site APP Cleaving Enzyme (BACE-1), which is crucial in Alzheimer's treatment .
  • Polymer Chemistry :
    • The compound undergoes polymerization reactions to form polymers with desirable mechanical and optical properties. These polymers are used in applications requiring high-performance materials, such as aerospace components where thermal stability is critical .

Chemical Reactions

This compound participates in several types of chemical reactions:

  • Substitution Reactions : It reacts with nucleophiles (amines, alcohols) to form substituted products.
  • Addition Reactions : The compound can undergo addition reactions with other unsaturated compounds.
  • Polymerization Reactions : It can polymerize to create materials with unique properties.
Reaction TypeDescriptionExample Products
SubstitutionReaction with nucleophilesSubstituted fluoroacryloyl derivatives
AdditionReaction with double/triple bond compoundsVarious addition products
PolymerizationFormation of polymersHigh-performance polymers

Mechanism of Action

The mechanism of action of 2-Fluoroacryloyl chloride involves its high reactivity towards nucleophiles. The compound’s carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroacryloyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Biological Activity

2-Fluoroacryloyl chloride is an organic compound with the chemical formula C3H2ClFO\text{C}_3\text{H}_2\text{ClF}O. It is characterized as a colorless to pale yellow liquid that exhibits high reactivity and corrosiveness. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. The incorporation of a fluorine atom enhances its reactivity and stability, making it a valuable building block for complex organic molecules.

Synthesis

The synthesis of this compound can be achieved through several methods, including halogenation processes involving fluoroacrylic acid derivatives. Commonly, this involves reacting fluoroacrylic acid salts with chlorinating agents such as thionyl chloride in the presence of solvents like DMF (dimethylformamide) to facilitate the reaction .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its derivatives have shown significant biological properties due to their reactivity. Compounds derived from this compound have been explored for their potential in drug development and modification of biomolecules, contributing to various biological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this intermediate have been tested against various bacterial strains. In one study, certain derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .

Antifungal Properties

In addition to antibacterial activity, some derivatives have shown antifungal effects. For example, compounds derived from this compound were tested against Candida albicans and other fungal strains, yielding MICs comparable to established antifungal agents .

Comparative Analysis of Derivatives

The following table summarizes the biological activities of selected derivatives of this compound:

Compound Activity MIC (µg/mL) Notes
Phenyl FluoroacrylateAntibacterial≤ 16Effective against Gram-positive bacteria
1,2-Dithiazole DerivativeAntifungal≤ 25Active against multiple fungal strains
Acryloyl ChlorideGeneral SynthesisN/ALacks fluorine; used in various syntheses

The biological activity exhibited by derivatives of this compound is primarily attributed to their ability to interact with nucleophiles in biological systems. The reactive acyl chloride functional group facilitates the formation of covalent bonds with amino acids in proteins, potentially leading to alterations in protein function or stability .

Properties

IUPAC Name

2-fluoroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRPXAZWRLPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382589
Record name 2-Fluoroacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-55-7
Record name 2-Fluoroacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroacryloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoroacryloyl chloride
Reactant of Route 2
2-Fluoroacryloyl chloride
Reactant of Route 3
Reactant of Route 3
2-Fluoroacryloyl chloride
Reactant of Route 4
Reactant of Route 4
2-Fluoroacryloyl chloride
Reactant of Route 5
Reactant of Route 5
2-Fluoroacryloyl chloride
Reactant of Route 6
2-Fluoroacryloyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.